N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine
CAS No.: 2198821-66-6
Cat. No.: VC11796473
Molecular Formula: C15H18N4OS
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine - 2198821-66-6](/images/structure/VC11796473.png)
Specification
CAS No. | 2198821-66-6 |
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Molecular Formula | C15H18N4OS |
Molecular Weight | 302.4 g/mol |
IUPAC Name | (4-methylthiophen-2-yl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone |
Standard InChI | InChI=1S/C15H18N4OS/c1-11-8-13(21-9-11)15(20)19-6-3-12(4-7-19)18-14-2-5-16-10-17-14/h2,5,8-10,12H,3-4,6-7H2,1H3,(H,16,17,18) |
Standard InChI Key | XOYUQVKUCGEDIE-UHFFFAOYSA-N |
SMILES | CC1=CSC(=C1)C(=O)N2CCC(CC2)NC3=NC=NC=C3 |
Canonical SMILES | CC1=CSC(=C1)C(=O)N2CCC(CC2)NC3=NC=NC=C3 |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₅H₁₈N₄OS, yielding a calculated molecular weight of 302.4 g/mol. Its structure integrates three pharmacologically significant motifs:
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Piperidine ring: A six-membered nitrogen-containing heterocycle common in central nervous system (CNS) drugs and kinase inhibitors .
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4-Methylthiophene-2-carbonyl group: A thiophene derivative with a methyl substituent, known to enhance lipophilicity and metabolic stability .
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Pyrimidin-4-amine: A pyrimidine scaffold frequently utilized in anticancer and antiviral agents due to its ability to mimic purine bases .
The piperidine ring’s conformation influences binding affinity to biological targets, while the thiophene and pyrimidine moieties contribute to π-π stacking and hydrogen-bonding interactions .
Synthetic Methodologies
Piperidine Core Functionalization
The synthesis of piperidine derivatives often begins with piperidine-4-carboxylic acid (isonipecotic acid). Patent US8697876B2 describes a transfer hydrogenation method to introduce methyl groups at the piperidine nitrogen:
This step is critical for achieving N-alkylation, which modulates the compound’s basicity and solubility. Subsequent acylation with 4-methylthiophene-2-carbonyl chloride would yield the 1-(4-methylthiophene-2-carbonyl)piperidine intermediate.
Pyrimidin-4-amine Coupling
Pharmacological Properties
Antiproliferative Activity
2-Amino-thiophene derivatives demonstrate broad-spectrum antitumor effects. A study cited in Sigma-Aldrich reported that 2-amino-3-cyano-5-arylethylthiophenes induced apoptosis in cancer cell lines (IC₅₀: 1.2–8.7 μM). The 4-methylthiophene moiety in the target compound may similarly intercalate DNA or inhibit tubulin polymerization .
Antimicrobial Applications
Thiophene-carboxamide derivatives exhibit antifungal activity against Candida and Cryptococcus species. Nanoparticle formulations of these compounds enhance bioavailability and reduce cytotoxicity , suggesting a viable delivery strategy for the target molecule.
Physicochemical and Spectroscopic Data
While experimental data for the exact compound are unavailable, predictions can be made:
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LogP: ~2.1 (calculated using ChemDraw), indicating moderate lipophilicity.
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Solubility: Poor aqueous solubility (<0.1 mg/mL) due to the aromatic thiophene and pyrimidine groups.
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¹H NMR (predicted):
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δ 8.2–8.4 ppm (pyrimidine H-2/H-6)
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δ 7.1–7.3 ppm (thiophene H-3/H-5)
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δ 3.5–4.1 ppm (piperidine H-1/H-4)
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Future Directions and Applications
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Synthesis Optimization: Scale-up using continuous flow chemistry to improve yields in the acylation step .
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Target Validation: Screening against kinase panels (e.g., JAK, AMPK) to identify primary targets .
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Formulation Development: Encapsulation in lipid nanoparticles or cyclodextrin complexes to enhance solubility .
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